molecular formula C10H13BrN2O B2470448 (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine CAS No. 2291012-67-2

(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine

Cat. No. B2470448
CAS RN: 2291012-67-2
M. Wt: 257.131
InChI Key: QIKATFGFALYNML-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine, also known as BPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPOC is a cyclopentane-based amine that is structurally similar to other compounds with known biological activity.

Mechanism of Action

(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine exerts its biological activity through the inhibition of various enzymes and proteins. In cancer cells, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. In Alzheimer's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine inhibits the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta. In Parkinson's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine induces cell cycle arrest and apoptosis, leading to a reduction in cell proliferation. In Alzheimer's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine reduces the accumulation of amyloid-beta plaques and improves cognitive function. In Parkinson's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine protects dopaminergic neurons from oxidative stress-induced damage and improves motor function.

Advantages and Limitations for Lab Experiments

(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has several advantages for lab experiments, including its high solubility in organic solvents, its stability under physiological conditions, and its ability to inhibit various enzymes and proteins. However, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine also has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.

Future Directions

There are several future directions for (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In cancer research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine could be further studied for its potential as a combination therapy with other anti-cancer drugs. In Alzheimer's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine could be tested in animal models of the disease to determine its efficacy in vivo. In Parkinson's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine could be further studied for its potential as a disease-modifying therapy. Overall, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has significant potential for therapeutic applications in various diseases, and further research is needed to fully understand its biological activity and pharmacological properties.

Synthesis Methods

(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine can be synthesized through a multi-step process that involves the reaction of 5-bromopyridine-2-carboxylic acid with cyclopentanone. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through a series of chromatography steps. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Scientific Research Applications

(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

properties

IUPAC Name

(1R,2R)-2-(5-bromopyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-7-4-5-10(13-6-7)14-9-3-1-2-8(9)12/h4-6,8-9H,1-3,12H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKATFGFALYNML-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=NC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=NC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine

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